Haloperidol D4 is an internal standard used for the quantification of haloperidol . Haloperidol, also known by its brand name Haldol, is a phenylbutylpiperadine derivative and conventional antipsychotic . It is commonly used worldwide to block dopamine D2 receptors in the brain and exert its antipsychotic action .
Several haloperidol derivatives with a piperidine scaffold that was decorated at the nitrogen atom with different alkyl, benzyl, or substituted benzyl moieties were synthesized . A detailed analysis of the structures illuminates key structural determinants essential for DRD2 activation and subtype selectivity .
The crystal structure of DRD2 bound to the most commonly used antipsychotic drug, haloperidol, suggests an extended binding pocket for DRD2 that distinguishes it from other D2-like subtypes . The structure of haloperidol D4 is also available on PubChem .
Haloperidol derivatives were screened for vasodilatory activity on isolated thoracic aorta rings from rats, and their quantitative structure–activity relationships (QSAR) were examined . The selected solid dispersion tablet demonstrated the best disintegration and water absorption ratio in addition to satisfactory friability and hardness .
Haloperidol D4’s physical and chemical properties can be found on PubChem . It is a white solid .
Haloperidol-D4 is a deuterated form of haloperidol, an antipsychotic medication primarily utilized in the treatment of schizophrenia and acute psychosis. The chemical formula for Haloperidol-D4 is CHClFNO, with a molecular weight of approximately 379.9 g/mol. The incorporation of deuterium atoms into the structure modifies its isotopic composition, which can affect its pharmacokinetics and metabolic pathways, making Haloperidol-D4 a valuable tool in research settings, particularly in analytical chemistry and pharmacology.
Haloperidol-D4 is classified as a butyrophenone derivative, similar to its non-deuterated counterpart, haloperidol. It functions primarily as a dopamine D2 receptor antagonist, which is crucial for its antipsychotic effects. Haloperidol-D4 is often utilized as an internal standard in analytical techniques such as Liquid Chromatography-Mass Spectrometry and Gas Chromatography-Mass Spectrometry, allowing for accurate quantification of haloperidol in biological samples .
The synthesis of Haloperidol-D4 generally involves the incorporation of deuterium into the haloperidol molecule. This process can be achieved through various methods, including:
The synthesis process is monitored using techniques such as thin-layer chromatography to ensure purity and yield.
Haloperidol-D4 retains the core structure of haloperidol but features deuterium atoms that replace certain hydrogen atoms. This isotopic labeling allows for precise tracking in biological systems while maintaining similar chemical properties.
The structural modifications due to deuteration can influence the compound's solubility, stability, and interaction with biological systems.
Haloperidol-D4 undergoes metabolic pathways similar to those of haloperidol, primarily involving cytochrome P450 enzymes such as CYP3A4 and CYP2D6. These enzymes catalyze various reactions that include:
The presence of deuterium may alter the kinetics of these reactions slightly due to the kinetic isotope effect, which can be advantageous in pharmacokinetic studies .
Haloperidol-D4 functions as a dopamine D2 receptor antagonist. By binding to these receptors in the brain, it helps regulate dopamine levels, thereby alleviating symptoms associated with psychosis. The mechanism involves:
Research indicates that Haloperidol-D4 exhibits similar biological activity to haloperidol, making it effective for studies aimed at understanding antipsychotic mechanisms .
Haloperidol-D4 possesses several notable physical and chemical properties:
These properties are crucial for its application in analytical chemistry where precise measurements are required .
Haloperidol-D4 has several significant applications in scientific research:
Haloperidol-D4 (CAS 1189986-59-1) is a deuterium-labeled analog of the antipsychotic drug haloperidol (CAS 52-86-8). Its molecular formula is C₂₁H₁₉D₄ClFNO₂, with a molecular weight of 379.89 g/mol, reflecting a 4-Da increase over unlabeled haloperidol (375.87 g/mol) due to four deuterium (²H) atoms replacing hydrogen atoms at specific positions [1] [5] [10]. The deuterium atoms are strategically incorporated at the ortho and meta positions (2,3,5,6) of the 4-chlorophenyl ring, preserving the core pharmacophore while creating isotopic distinction [5] [10]. This modification maintains the three-dimensional structure and steric bulk of the parent compound, ensuring analogous receptor binding kinetics [9].
The SMILES notation ([2H]c1c([2H])c(c([2H])c([2H])c1Cl)C2(O)CCN(CCCC(=O)c3ccc(F)cc3)CC2
) and IUPAC name (4-[4-(4-chloro-2,3,5,6-tetradeuterio-phenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)butan-1-one) explicitly define the deuterium substitution pattern [1] [7]. The piperidinyl-hydroxy group, fluorophenyl ketone moiety, and butanone linker remain unaltered, ensuring biochemical equivalence to haloperidol for receptor interactions [10].
Table 1: Structural Properties of Haloperidol and Haloperidol-D4
Property | Haloperidol | Haloperidol-D4 |
---|---|---|
CAS Number | 52-86-8 | 1189986-59-1 |
Molecular Formula | C₂₁H₂₃ClFNO₂ | C₂₁H₁₉D₄ClFNO₂ |
Molecular Weight (g/mol) | 375.87 | 379.89 |
Deuterium Positions | N/A | 2,3,5,6 of chlorophenyl ring |
IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | 4-[4-(4-chloro-2,3,5,6-tetradeuterio-phenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
In pharmacological research, Haloperidol-D4 enables precise quantification of haloperidol’s interaction with dopamine receptors. As haloperidol is a potent dopamine D₂ receptor antagonist (Kᵢ ~1 nM), its deuterated analog allows researchers to measure receptor binding kinetics and brain penetration without isotopic interference [2] [8]. This is critical for elucidating structure-activity relationships and designing improved antipsychotic agents [9].
Analytically, Haloperidol-D4 underpins the accuracy of LC-MS/MS methods for therapeutic drug monitoring (TDM) in schizophrenia patients. Studies utilizing this internal standard demonstrate enhanced sensitivity (detection limits <0.5 ng/mL) and precision (<5% inter-day variability), essential for dose optimization and adherence tracking [3] [7]. Furthermore, it facilitates metabolic pathway studies by serving as a tracer to distinguish phase I/II metabolites originating from haloperidol versus endogenous compounds. Research confirms that CYP3A4 and CYP2D6 mediate haloperidol’s oxidation, with deuterium labeling revealing minor kinetic isotope effects on metabolic rates [4] [10].
Table 3: Research Significance of Haloperidol-D4
Research Domain | Role of Haloperidol-D4 | Outcome/Impact |
---|---|---|
Dopamine Receptor Studies | Quantifies D₂ receptor occupancy in brain tissue | Validates target engagement thresholds (72% for efficacy) |
Therapeutic Drug Monitoring | Internal standard in clinical LC-MS/MS assays | Enables personalized dosing for schizophrenia therapy |
Metabolic Pathway Mapping | Tracer for oxidative metabolism via CYP enzymes | Identifies neurotoxic/reactive metabolites |
Bioequivalence Testing | Reference standard for generic drug formulations | Ensures pharmacokinetic equivalence of haloperidol products |
Haloperidol-D4 is also known under these synonyms:4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone; R-1625-d4; Aloperidin-d4; Bioperidolo-d4; Brotopon-d4; Dozic-d4; Einalon S-d4; Haloperidol-[chlorophenyl-d4] [5] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7